molecular formula C6H7F3O3 B2855210 4-(Trifluoromethyl)oxolane-2-carboxylic acid CAS No. 2385241-16-5

4-(Trifluoromethyl)oxolane-2-carboxylic acid

Cat. No. B2855210
CAS RN: 2385241-16-5
M. Wt: 184.114
InChI Key: MHWJYCMUQLBOMJ-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)oxolane-2-carboxylic acid, also known as TFMOX, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFMOX is a fluorinated analog of oxalylglycine, which is an intermediate in the biosynthesis of the neurotransmitter glycine.

Scientific Research Applications

Functionalized Poly(malic Acid) Derivatives Preparation

4-Carboxy-2-oxetanone, a structural analog of 4-(Trifluoromethyl)oxolane-2-carboxylic acid, demonstrates utility as a chiral precursor in synthesizing both racemic and optically active derivatives. These derivatives have been utilized to create functionalized multimeric macromolecules, including reactive polymers, supported catalysts, liquid crystal polymers, and macromolecular prodrugs. This innovative approach, leveraging malolactonic acid, allows for the construction of activated derivatives of poly(malic acid) and polymeric drug carriers through anionic ring-opening polymerization processes (Leboucher-Durand et al., 1996).

Electrophilic Cyclialkylative Ring Closure

Research exploring the alkylation of benzene with cyclic ethers in superacidic media has identified the capacity for cyclic ethers, including oxolanes, to undergo electrophilic cyclialkylative ring closure. This process yields primarily bicyclic compounds, demonstrating the reactivity of such substances in the presence of superacidic conditions and highlighting potential pathways for creating complex organic structures (Molnár et al., 2003).

Dehydrative Amidation Catalysis

2,4-Bis(trifluoromethyl)phenylboronic acid has been shown to be an effective catalyst for dehydrative amidation between carboxylic acids and amines. This catalysis is significant for α-dipeptide synthesis, suggesting a pathway wherein the ortho-substituent on the boronic acid prevents amine coordination to the active species, thus accelerating the amidation process (Wang et al., 2018).

Trifluoromethyl-Substituted Pyridine- and Quinolinecarboxylic Acids Synthesis

A case study outlined strategies for preparing trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids. The methods include the use of sulfur tetrafluoride for deoxygenative fluorination and trifluoromethylcopper for displacing ring-bound bromine or iodine, illustrating a versatile approach to synthesizing these fluorinated compounds (Cottet et al., 2003).

Electrochemical Fluorination

The electrochemical fluorination of esters derived from oxolane-2-yl-carboxylic acid has been studied, leading to the formation of perfluoro(oxolane-2-yl-carbonylfluoride) among other compounds. This method provides a pathway to synthesizing perfluorinated esters, contributing to the field of fluorine chemistry and expanding the utility of oxolane derivatives (Takashi et al., 2005).

properties

IUPAC Name

4-(trifluoromethyl)oxolane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O3/c7-6(8,9)3-1-4(5(10)11)12-2-3/h3-4H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWJYCMUQLBOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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